molecular formula C16H11FN2O B311696 2-fluoro-N-(quinolin-8-yl)benzamide

2-fluoro-N-(quinolin-8-yl)benzamide

Cat. No.: B311696
M. Wt: 266.27 g/mol
InChI Key: GVEFCZFPNNBIKL-UHFFFAOYSA-N
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Description

2-fluoro-N-(quinolin-8-yl)benzamide is an aromatic benzamide derivative featuring a fluorine substituent at the 2-position and a bidentate quinolin-8-yl amine group. This molecular architecture is primarily valued in synthetic organic chemistry for its role as a versatile substrate in transition metal-catalyzed C-H functionalization. The bidentate directing group, formed by the nitrogen atoms of the amide and the quinoline ring, chelates to metal catalysts like palladium or cobalt, enabling regioselective C-H bond activation and subsequent annulation reactions at the ortho position of the benzamide ring . This mechanism is a powerful tool for the efficient, step-economical synthesis of complex N-containing heterocycles, such as isoindolinones and isoquinolinones, which are privileged scaffolds in medicinal and agrochemical research . The incorporation of a fluorine atom can significantly influence the electronic properties, bioavailability, and metabolic stability of the resulting compounds, making this reagent particularly useful for developing new bioactive molecules and functional materials. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for specific applications of this compound and its structural analogs in catalytic C-H activation and annulation processes .

Properties

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

IUPAC Name

2-fluoro-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C16H11FN2O/c17-13-8-2-1-7-12(13)16(20)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)

InChI Key

GVEFCZFPNNBIKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the direct reaction of 2-fluorobenzoyl chloride with 8-aminoquinoline in dichloromethane (DCM) or another inert solvent. Triethylamine (Et₃N) is employed as a base to neutralize HCl generated during the reaction.

General Procedure :

  • Cooling and Mixing : 8-Aminoquinoline (10 mmol) and Et₃N (20 mmol) are dissolved in DCM (40 mL) at 0°C.

  • Acyl Chloride Addition : 2-Fluorobenzoyl chloride (11.5 mmol) is added dropwise to the mixture.

  • Stirring : The reaction is stirred at 0°C for 30 minutes, then warmed to room temperature for 2 hours.

  • Quenching and Extraction : Ice water is added to quench unreacted acyl chloride. The organic layer is separated, and the aqueous phase is extracted with DCM.

  • Purification : Combined organic layers are washed with saturated NaHCO₃, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel column chromatography (eluent: ethyl acetate/hexane, 1:4 to 1:20).

Key Parameters :

  • Stoichiometry : A 1:1.15 molar ratio of 8-aminoquinoline to acyl chloride ensures complete conversion.

  • Temperature Control : Maintaining 0°C during acyl chloride addition minimizes side reactions like hydrolysis.

Carbodiimide-Assisted Amidation

Reaction Design

An alternative approach uses 2-fluorobenzoic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) . This method avoids handling moisture-sensitive acyl chlorides.

General Procedure :

  • Activation : 2-Fluorobenzoic acid (6 mmol) and EDCI (7.2 mmol) are dissolved in DCM (30 mL) at 0°C.

  • Coupling : 8-Aminoquinoline (6 mmol) and DMAP (0.6 mmol) are added sequentially.

  • Stirring : The mixture is stirred at room temperature for 12–24 hours.

  • Workup : The organic layer is washed with 1N HCl, NaHCO₃, and brine, followed by drying and column chromatography.

Advantages :

  • Avoids acyl chloride synthesis, reducing safety risks.

  • Compatible with acid-sensitive substrates.

Limitations :

  • Longer reaction times (12–24 hours vs. 2.5 hours for acyl chloride method).

  • Lower yields reported for similar compounds (~50–70%).

Comparative Analysis of Methods

ParameterAcyl Chloride MethodCarbodiimide Method
Starting Material 2-Fluorobenzoyl chloride2-Fluorobenzoic acid
Reaction Time 2.5 hours12–24 hours
Yield 60–85%50–70%
Purification Column chromatographyColumn chromatography
Safety Considerations HCl gas generationMinimal hazards

Critical Insights :

  • The acyl chloride method is faster and higher-yielding but requires careful handling of corrosive reagents.

  • The carbodiimide method is safer and preferable for lab-scale synthesis despite moderate yields.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Industrial protocols may employ continuous flow reactors to enhance mixing and heat dissipation. Scaling the acyl chloride method requires:

  • Solvent Recovery Systems : DCM is distilled and reused to reduce costs.

  • Automated Quenching : In-line neutralization of HCl improves safety.

Purification at Scale

  • Chromatography Alternatives : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity for related compounds.

  • Quality Control : In-process NMR and HPLC ensure batch consistency.

Emerging Methodologies

Photocatalytic Approaches

Recent studies explore visible-light-mediated amidation using Ru(bpy)₃²⁺ as a catalyst, though this remains experimental for quinoline derivatives.

Solid-Phase Synthesis

Immobilized 8-aminoquinoline on resin enables iterative coupling with fluorinated acids, enabling parallel synthesis of analogs .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
2-fluoro-N-(quinolin-8-yl)benzamide has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug development aimed at treating various diseases. The compound's mechanism of action likely involves modulation of specific molecular targets, such as enzymes or receptors, which can influence signal transduction pathways and gene expression .

Case Studies:
Research has shown that derivatives of quinoline-based compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain quinoline derivatives can inhibit the growth of resistant bacterial strains, suggesting that this compound could be explored further for its antimicrobial properties .

Organic Synthesis

Building Block for Complex Molecules:
In organic synthesis, this compound serves as a valuable building block for creating more complex molecular structures. Its unique chemical properties allow it to participate in various reactions, including C-H activation processes that lead to alkylation and other modifications .

Synthesis Techniques:
The synthesis typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent fluorination. Advanced techniques such as Ruthenium-catalyzed C-H bond activation have been employed to enhance the efficiency of these synthetic pathways .

Biological Research

Biological Activity Studies:
Numerous studies have focused on the biological activities associated with compounds containing the quinoline moiety. For example, research has indicated that quinoline derivatives can exhibit anti-inflammatory and anticancer properties. The presence of the fluorine atom in this compound may enhance its biological efficacy due to increased lipophilicity and improved binding interactions with biological targets .

Antimicrobial Properties:
Recent investigations into the antimicrobial activities of similar compounds have shown promising results against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents .

Industrial Applications

Material Development:
In addition to its applications in medicinal chemistry and organic synthesis, this compound is also being explored for its utility in developing new materials. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific functional properties .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryPotential therapeutic agent targeting enzymes/receptors, ,
Organic SynthesisBuilding block for complex molecules; C-H activation reactions ,
Biological ResearchExhibits antimicrobial and anticancer properties ,
Industrial ApplicationsDevelopment of new materials with specific functional properties,

Mechanism of Action

The mechanism of action of 2-fluoro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • The addition of a morpholino group (3m) slightly improves yield (78%) compared to the parent compound (74%), likely due to enhanced solubility or stability during purification .
  • Difluoro derivatives (8d) show marginally lower yields (65%), possibly due to steric or electronic effects complicating the reaction .

Spectroscopic and Electronic Properties

  • Fluorine Position: The 2-fluoro substituent in the parent compound induces distinct $ ^1H $ NMR deshielding (δ 10.81 for the amide proton) compared to 4-fluoro analogs, where electronic effects may alter quinoline ring proton environments .
  • Morpholino Addition: In 3m, the morpholino group introduces new $ ^{13}C $ NMR signals (δ 66.0 and 53.8) corresponding to its aliphatic carbons, while the fluorine’s electron-withdrawing effect shifts adjacent aromatic carbons to δ 135.0–117.5 .
  • Bis-Benzamido Derivatives (8c): Dual quinolin-8-yl groups in 8c result in complex $ ^1H $ NMR splitting patterns (e.g., δ 9.00–6.48), reflecting steric interactions between the two aromatic systems .

Reactivity and Functional Group Dependence

  • Catalytic Activity: The parent compound’s 8-aminoquinoline amide skeleton is critical for reactions requiring N,N-bidentate coordination. Derivatives like N-methyl-N-(quinolin-8-yl)benzamide (5) fail in bromination reactions due to the loss of the coordinating NH proton .
  • Fluorine Effects: The 2-fluoro group enhances electrophilic aromatic substitution reactivity compared to non-fluorinated analogs, as seen in bromination protocols . In contrast, 4-fluoro derivatives (e.g., CAS 159090-73-0) may exhibit altered regioselectivity in cross-coupling reactions .

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-N-(quinolin-8-yl)benzamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with 8-aminoquinoline via amide bond formation. A representative procedure uses 2-fluorobenzoyl chloride and 8-aminoquinoline in a polar aprotic solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via column chromatography (e.g., petroleum ether/acetone) yields the product (74–78% isolated yield) . Optimization includes:

  • Temperature control : Room temperature or mild heating (40–60°C) to minimize side reactions.
  • Stoichiometry : A 1:1 molar ratio of acyl chloride to amine avoids excess reagent accumulation.
  • Purification : Silica gel chromatography with gradient elution resolves unreacted starting materials and byproducts.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Structural confirmation relies on:

  • 1H/13C NMR : Distinct signals for the quinoline protons (δ 8.5–8.6 ppm for H2/H4), fluorine-substituted benzamide aromatic protons (δ 6.9–7.9 ppm), and amide NH (δ 10.8 ppm) .
  • HR-MS : Exact mass matching the molecular formula (C₁₇H₁₂FN₂O, [M+H]+ = 267.0) .
  • LCMS : Retention time and purity assessment (e.g., 99.2% purity in acetonitrile/water gradients) .

Critical validation step : Compare spectroscopic data with literature values to rule out regioisomers (e.g., 3-fluoro vs. 2-fluoro substitution) .

Q. What role does the fluorine substituent play in the compound’s electronic and steric properties?

The 2-fluoro substituent on the benzamide moiety:

  • Electron-withdrawing effect : Polarizes the aromatic ring, enhancing electrophilicity at the amide carbonyl, which may influence binding to biological targets (e.g., enzymes) .
  • Steric hindrance : Minimal due to its small atomic radius, allowing unhindered rotation of the benzamide-quinoline bond.
  • Hydrogen-bonding potential : Fluorine can act as a weak hydrogen-bond acceptor, affecting solubility and crystal packing .

Advanced Research Questions

Q. How can regioselective functionalization of the quinoline core be achieved in this compound derivatives?

Regioselective C–H activation at the C5 position of the quinoline is feasible via transition-metal catalysis . For example:

  • Cobalt-catalyzed C–H annulation : Using Co(III) catalysts with allenes or alkynes, yielding spirocyclic or fused heterocycles (up to 88% yield) .
  • Copper-mediated sulfonylation : Sodium sulfinates and Cu(II) catalysts enable C5–S bond formation without directing groups .

Q. Methodological considerations :

  • Ligand design : The 8-amidoquinoline moiety acts as a bidentate directing group, enabling precise metal coordination .
  • Base selection : K₂CO₃ or NaOAc modulates reaction pathways (e.g., endo vs. exo cyclization in annulation reactions) .

Q. How do discrepancies in reported biological activity data arise, and what strategies resolve them?

Contradictions in biological data (e.g., IC₅₀ values) may stem from:

  • Solubility variability : The compound’s low aqueous solubility (common for aromatic amides) can skew assay results. Use DMSO stock solutions with <0.1% final concentration to avoid solvent interference.
  • Target promiscuity : Off-target effects due to quinoline’s metal-chelating properties. Include control experiments with N-methylated analogs to isolate target-specific activity .
  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., Tween-80) alter binding kinetics. Standardize protocols using reference inhibitors (e.g., olaparib for PARP-1 studies) .

Q. What mechanistic insights explain the compound’s catalytic activity in C–H functionalization reactions?

In cobalt-catalyzed reactions, the mechanism involves:

Oxidative addition : Co(II) is oxidized to Co(III) at the anode (electrochemical conditions) .

C–H activation : The 8-amidoquinoline directs Co(III) to the C5–H bond, forming a cyclometalated intermediate .

Reductive elimination : Coupling with allenes/alkynes releases the product and regenerates Co(I), which is reoxidized to sustain the cycle .

Q. Supporting evidence :

  • Kinetic isotope effects (KIE) : KIE >1 indicates C–H cleavage is rate-limiting .
  • DFT calculations : Model transition states to rationalize regioselectivity .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., PARP-1)?

  • Molecular docking : Use crystal structures of PARP-1 (PDB: 4UND) to simulate binding poses. The fluorobenzamide moiety likely occupies the nicotinamide-binding pocket, forming hydrogen bonds with Ser904 and Gly863 .
  • MD simulations : Assess binding stability over 100-ns trajectories. Key metrics include RMSD (<2 Å) and ligand–protein interaction frequency .
  • Free-energy calculations : MM-PBSA/GBSA methods estimate ΔGbinding, correlating with experimental IC₅₀ values .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

  • Solvent screening : Use mixed-solvent systems (e.g., DCM/hexane or EtOAc/MeOH) to induce slow evaporation.
  • Co-crystallization : Add metal ions (e.g., Zn²⁺) that coordinate the quinoline N1 and amide carbonyl, stabilizing the lattice .
  • Cryocooling : Flash-cool crystals at 100 K to minimize thermal motion and improve diffraction quality .

Q. SHELX refinement parameters :

  • R-factor : Aim for <5% using SHELXL-2018 .
  • Disorder modeling : Split fluorine positions if anisotropic thermal motion is observed .

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